molecular formula C11H12N2S B11942243 2-Amino-6,7,8,9-tetrahydronaphtho(2,1-D)thiazole CAS No. 143174-11-2

2-Amino-6,7,8,9-tetrahydronaphtho(2,1-D)thiazole

Cat. No.: B11942243
CAS No.: 143174-11-2
M. Wt: 204.29 g/mol
InChI Key: HJESYBABQHCPFU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6,7,8,9-tetrahydronaphtho(2,1-D)thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-naphthylamine with a thioamide in the presence of a cyclizing agent . The reaction conditions often require elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6,7,8,9-tetrahydronaphtho(2,1-D)thiazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone, while substitution reactions could introduce various functional groups such as alkyl or aryl groups.

Scientific Research Applications

2-Amino-6,7,8,9-tetrahydronaphtho(2,1-D)thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-6,7,8,9-tetrahydronaphtho(2,1-D)thiazole involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in biological processes. The exact pathways and molecular targets are still under investigation, but its structure suggests it could interact with proteins involved in cell signaling or metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6,7,8,9-tetrahydronaphtho(2,1-D)thiazole is unique due to its specific structure, which combines the naphthalene and thiazole rings. This unique structure contributes to its diverse chemical reactivity and potential biological activities .

Properties

IUPAC Name

5,6,7,8-tetrahydrobenzo[f][1,3]benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c12-11-13-9-5-7-3-1-2-4-8(7)6-10(9)14-11/h5-6H,1-4H2,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJESYBABQHCPFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CC3=C(C=C2C1)N=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601240964
Record name 5,6,7,8-Tetrahydronaphtho[2,3-d]thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601240964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143174-11-2
Record name 5,6,7,8-Tetrahydronaphtho[2,3-d]thiazol-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143174-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6,7,8-Tetrahydronaphtho[2,3-d]thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601240964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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